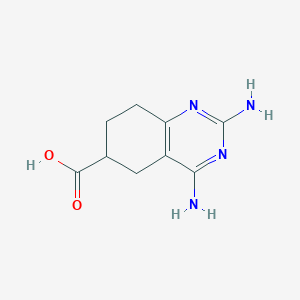

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

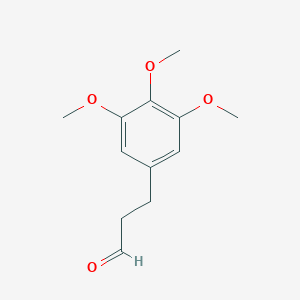

The synthesis of 2,4-diaminotetrahydroquinazolines involves several steps, starting from key intermediates like protected 2,4-bis(acetamido)-5,6,7,8-tetrahydroquinazoline-6-carboxaldehyde. This intermediate can be obtained through Diels–Alder reactions, followed by cyclocondensation with dicyandiamide, and further chemical modifications. A notable synthetic route involves the reductive amination of the key intermediate with appropriate amines to yield various 6-substituted 2,4-diaminotetrahydroquinazolines with significant biological activities (Gangjee et al., 1995).

Aplicaciones Científicas De Investigación

Analytical Methods in Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, a factor in numerous diseases and aging. Analytical methods for determining antioxidant activity are vital for understanding the potential of compounds, including quinazoline derivatives, in acting as antioxidants. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) test are used to assess the antioxidant capacity of complex samples, with spectrophotometry being a common detection method. These methods have been applied successfully to analyze the antioxidant analysis or determination of antioxidant capacity of various compounds (I. Munteanu & C. Apetrei, 2021).

Redox Mediators in Organic Pollutant Treatment

The remediation of organic pollutants, often recalcitrant compounds in industrial wastewater, is enhanced by redox mediators in the presence of specific enzymes. This enzymatic approach benefits from the inclusion of redox mediators like 2,2-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), which significantly improve the degradation efficiency of pollutants. The application of enzyme–redox mediator systems promises a sustainable solution for treating a wide spectrum of aromatic compounds in industrial effluents (Maroof Husain & Q. Husain, 2007).

Spin Label Amino Acids in Peptide Studies

The spin label amino acid, TOAC, demonstrates the utility of quinazoline derivatives in analyzing peptide structures and dynamics. TOAC, due to its rigid nature and incorporation via peptide bonds, is invaluable for studying peptide secondary structure and interactions with membranes. This approach has facilitated insights into the orientation and conformation of peptides, contributing to our understanding of biological functions and disease mechanisms (S. Schreier et al., 2012).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, while useful as biorenewable chemicals, can inhibit microbial biocatalysts at concentrations lower than desired for industrial processes. Understanding the impact of carboxylic acids on microbes like E. coli and S. cerevisiae is crucial for developing strategies to increase microbial robustness, thereby enhancing biofuel and bioproduct production efficiencies (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).

Propiedades

IUPAC Name |

2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15)(H4,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKLVDMQUXYRHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C(=NC(=N2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281809 |

Source

|

| Record name | 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

CAS RN |

6974-25-0 |

Source

|

| Record name | NSC23115 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)

![Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B45333.png)